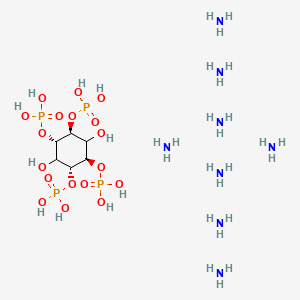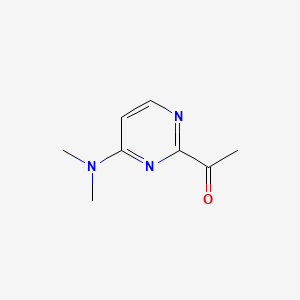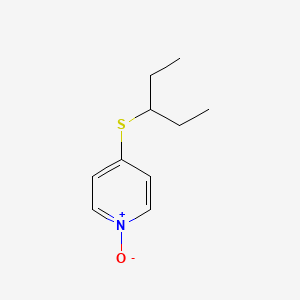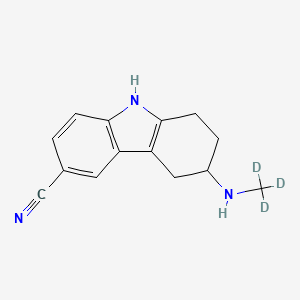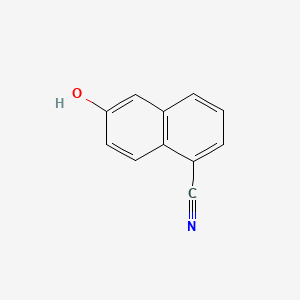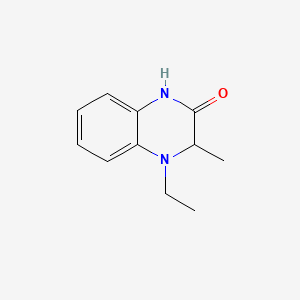
RAC-DIMETHYLSILYLBIS-(1-INDENYL)ZIRCONIUM(IV)DIMETHYL
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
RAC-DIMETHYLSILYLBIS-(1-INDENYL)ZIRCONIUM(IV)DIMETHYL is a chemical compound with the molecular formula C20H18Cl2SiZr . It is often used in research and experimental applications .
Synthesis Analysis
This compound is typically synthesized for experimental or research use . It is a type of Ziegler-Natta catalyst, showing extremely high activity for polymerization of olefins such as ethylene, propylene, and styrene .Molecular Structure Analysis
The molecular structure of this compound is represented by the formula C20H18Cl2SiZr . It is a chiral, stereorigid metallocene catalyst .Chemical Reactions Analysis
As a type of Ziegler-Natta catalyst, this compound shows extremely high activity for polymerization of olefins such as ethylene, propylene, and styrene .Physical And Chemical Properties Analysis
This compound is an orange powder . It has a molecular weight of 448.57 . It is sensitive to moisture .Wissenschaftliche Forschungsanwendungen
Ethylene Polymerization Catalyst
RAC-DIMETHYLSILYLBIS-(1-INDENYL)ZIRCONIUM(IV)DIMETHYL: has been utilized as a catalyst in the polymerization of ethylene. When grafted onto commercial methyl aluminoxane modified silica (SMAO) at different loadings, it has shown effectiveness in ethylene polymerization with isoprenylaluminum as a cocatalyst . This application is significant in the production of polyethylene, a widely used plastic.
Structural Analysis of Polyethylene
The compound has also been used in the structural analysis of polyethylene. Studies have been conducted to understand the properties of polyethylene when prepared with this zirconium-based catalyst in combination with methylaluminoxane in a high-temperature, continuously stirred tank reactor . This research is crucial for improving the quality and performance of polyethylene products.
Heterogenization of Metallocene Catalyst Systems
In the field of metallocene catalyst systems, RAC-DIMETHYLSILYLBIS-(1-INDENYL)ZIRCONIUM(IV)DIMETHYL plays a role in the heterogenization process. This is necessary to prevent reactor fouling with finely dispersed polymer crystals and to prevent excessive swelling of polymers . Heterogenization is also essential for applying homogeneous metallocenes to slurry- and gas-phase processes.
Catalyst Characterization
Characterization of supported catalysts bearing this compound has been performed using extended X-ray absorption fine structure. This characterization helps in understanding the coordination environment and the number of nearest neighbors depending on the zirconium concentration . Such detailed analysis aids in optimizing catalyst performance.
Catalyst Loadings Optimization
Research has been conducted to determine the optimal loadings of RAC-DIMETHYLSILYLBIS-(1-INDENYL)ZIRCONIUM(IV)DIMETHYL on supports for effective catalysis. Loadings ranging from 0.1 to 1.5 wt % Zr/SMAO have been evaluated to find the most efficient concentration for polymerization processes .
Wirkmechanismus
Target of Action
RAC-DIMETHYLSILYLBIS-(1-INDENYL)ZIRCONIUM(IV)DIMETHYL is a chiral, stereorigid metallocene catalyst . Its primary targets are olefins such as ethylene, propylene, and styrene .
Mode of Action
This compound interacts with its targets (olefins) in the presence of a co-catalyst, methylaluminoxane (MAO) . This interaction leads to the polymerization of the olefins .
Biochemical Pathways
The compound is involved in the Ziegler-Natta catalysis pathway . This pathway is responsible for the polymerization of olefins .
Pharmacokinetics
It’s important to note that the compound is sensitive to moisture .
Result of Action
The result of the compound’s action is the formation of polymers from olefins . It shows extremely high activity for this polymerization process .
Action Environment
The compound’s action, efficacy, and stability can be influenced by environmental factors. For instance, it is sensitive to moisture , suggesting that it should be stored in a cool and dry environment . Furthermore, the presence of a co-catalyst (MAO) is necessary for its activity .
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
| { "Design of the Synthesis Pathway": "The synthesis of RAC-DIMETHYLSILYLBIS-(1-INDENYL)ZIRCONIUM(IV)DIMETHYL can be achieved through a metathesis reaction between bis(1-indenyl)zirconium dichloride and dimethylsilanediol. The reaction is carried out in the presence of a Grignard reagent, which is prepared from dimethylmagnesium and trimethylsilyl chloride.", "Starting Materials": [ "Bis(1-indenyl)zirconium dichloride", "Dimethylsilanediol", "Dimethylmagnesium", "Trimethylsilyl chloride" ], "Reaction": [ "Preparation of Grignard reagent: Dimethylmagnesium is added dropwise to trimethylsilyl chloride in anhydrous diethyl ether at -78°C under nitrogen atmosphere.", "Addition of Grignard reagent: The Grignard reagent is slowly added to a solution of bis(1-indenyl)zirconium dichloride in anhydrous tetrahydrofuran at -78°C. The resulting mixture is stirred at room temperature for 1 hour.", "Addition of dimethylsilanediol: Dimethylsilanediol is added to the reaction mixture and stirred at room temperature for 2 hours.", "Work-up: The reaction mixture is quenched with water and extracted with dichloromethane. The organic layer is dried over magnesium sulfate and concentrated under reduced pressure. The crude product is purified by column chromatography to obtain RAC-DIMETHYLSILYLBIS-(1-INDENYL)ZIRCONIUM(IV)DIMETHYL as a yellow solid." ] } | |
CAS-Nummer |
146814-57-5 |
Molekularformel |
C22H24SiZr |
Molekulargewicht |
407.743 |
IUPAC-Name |
carbanide;di(inden-1-yl)-dimethylsilane;zirconium(2+) |
InChI |
InChI=1S/C20H18Si.2CH3.Zr/c1-21(2,19-13-11-15-7-3-5-9-17(15)19)20-14-12-16-8-4-6-10-18(16)20;;;/h3-14H,1-2H3;2*1H3;/q;2*-1;+2 |
InChI-Schlüssel |
GMGPRQFWKHSHEV-UHFFFAOYSA-N |
SMILES |
[CH3-].[CH3-].C[Si](C)([C]1[CH][CH][C]2[C]1C=CC=C2)[C]3[CH][CH][C]4[C]3C=CC=C4.[Zr+2] |
Synonyme |
RAC-DIMETHYLSILYLBIS-(1-INDENYL)ZIRCONIUM(IV)DIMETHYL |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




